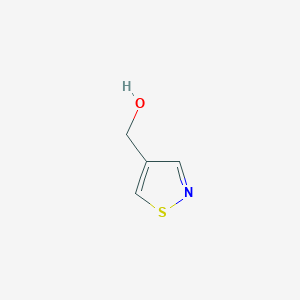

Isothiazol-4-ylmethanol

描述

Isothiazol-4-ylmethanol is an organic compound with the molecular formula C4H5NOS. It is a derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Isothiazol-4-ylmethanol can be synthesized through several methods. One common approach involves the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers using sulfur sources like sodium sulfide. Another method includes the Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, forming isothiazoles via an α-thiavinyl Rh-carbenoid intermediate .

Industrial Production Methods: Industrial production of this compound typically involves the ring-closure of 3-mercaptopropanamides, which are derived from acrylic acid. This process can be achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .

化学反应分析

Types of Reactions: Isothiazol-4-ylmethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles .

科学研究应用

Antimicrobial Properties

Isothiazol-4-ylmethanol exhibits notable antimicrobial and antifungal properties. These characteristics make it a candidate for developing new antibiotics and antifungal agents. For instance, studies have shown that derivatives of isothiazolones, which include this compound, can effectively combat various bacterial strains, including Staphylococcus aureus, which is known for its antibiotic resistance .

Applications in Agriculture

In agriculture, this compound has been explored for its potential as a fungicide . The compound's ability to inhibit fungal growth can be harnessed to protect crops from diseases caused by fungi. This application is particularly relevant in the development of environmentally friendly pesticides, aligning with the principles of sustainable agriculture .

Biochemical Research

This compound plays a role in biochemical research as a biocide in industrial processing systems and personal care products. Its effectiveness against microbial contamination makes it useful in formulations that require preservation against bacteria and fungi . Furthermore, its derivatives have been investigated for their potential as inhibitors in various biochemical pathways, which could lead to new therapeutic strategies.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry for developing treatments for various diseases. For example, isothiazole derivatives have been linked to anti-cancer activity and neuroprotective effects, making them candidates for drug development aimed at conditions such as Parkinson's disease and certain types of cancer . Research indicates that these derivatives can act on specific molecular targets involved in disease progression.

Synthesis and Derivative Development

The synthesis of this compound involves several methods that allow for the modification of its structure to enhance biological activity. Techniques such as nucleophilic substitution and cross-coupling reactions are commonly employed to create more potent derivatives . This flexibility in synthesis enables researchers to tailor compounds for specific applications.

Data Tables and Case Studies

Case Studies

- Antimicrobial Efficacy Study : A recent study demonstrated that this compound derivatives significantly reduced the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro, indicating their potential as therapeutic agents against resistant bacterial strains .

- Fungicide Development : Research into the agricultural applications of this compound revealed its effectiveness as a fungicide against common crop pathogens, leading to its consideration as an active ingredient in new pesticide formulations .

- Neuroprotective Effects : Investigations into the neuroprotective properties of isothiazole derivatives highlighted their ability to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

作用机制

The antimicrobial activity of isothiazol-4-ylmethanol is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites. It forms mixed disulfides upon interaction with these enzymes, leading to the disruption of metabolic pathways and ultimately cell death . This mechanism is particularly effective against bacteria and fungi.

相似化合物的比较

Isothiazolinone: A related compound with similar antimicrobial properties, used widely as a preservative.

Thiazole: Another five-membered heterocyclic compound, but with different reactivity due to the absence of the sulfur-nitrogen bond.

Benzisothiazolinone: Known for its use as a biocide and preservative in various industrial applications.

Uniqueness: Isothiazol-4-ylmethanol stands out due to its specific reactivity patterns and the ability to form stable complexes with metals, which is not as pronounced in other similar compounds. Its unique structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

生物活性

Isothiazol-4-ylmethanol is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and biocides. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its isothiazole ring, which contributes to its biological activity. The compound can be represented as follows:

This structure allows for various interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research has demonstrated its effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of isothiazolones, including this compound, possess minimum inhibitory concentrations (MICs) effective against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 35 |

| Escherichia coli | 140 |

| Pseudomonas aeruginosa | 310 |

The addition of functional groups to the isothiazole core has been shown to enhance these antimicrobial properties, suggesting avenues for developing more potent derivatives .

2. Anticancer Activity

Recent studies have highlighted the selective cytotoxicity of this compound derivatives against cancer cell lines. For example, a derivative known as IsoB showed significant activity against liver cancer cells (Huh7), with a calculated CC50 value lower than that observed in non-cancerous cells. This selectivity indicates potential for targeted cancer therapies.

| Treatment Duration | CC50 Huh7 (µg/mL) | CC50 IHH (µg/mL) |

|---|---|---|

| 24 hours | 2.06 | 15.75 |

| 48 hours | 1.69 | 10.63 |

| 72 hours | 1.85 | 12.10 |

The mechanism of action appears to involve apoptosis induction and modulation of mitochondrial function, highlighting the compound's potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that treatment with IsoB leads to increased expression of pro-apoptotic factors and downregulation of oncogenes, suggesting a pathway for inducing cell death in cancerous cells.

- Mitochondrial Dysfunction : The compound affects mitochondrial membrane potential and increases reactive oxygen species (ROS) production, contributing to its cytotoxic effects .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the efficacy of isothiazolone-nitroxide hybrids, it was found that these compounds exhibited enhanced antibacterial activity compared to traditional isothiazolone derivatives. The hybrid compounds demonstrated lower MIC values against resistant bacterial strains, indicating improved therapeutic potential .

Case Study 2: Anticancer Activity

A specific investigation into the effects of IsoB on Huh7 liver cancer cells revealed significant cytotoxicity and apoptosis induction over extended treatment periods. The study utilized flow cytometry to assess changes in cell viability and apoptosis markers, confirming the compound's selective action against cancer cells while sparing normal hepatocytes .

属性

IUPAC Name |

1,2-thiazol-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-2-4-1-5-7-3-4/h1,3,6H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRPVAZRSIBVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621460 | |

| Record name | (1,2-Thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170283-02-0 | |

| Record name | (1,2-Thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。